Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQGOZJIZFOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Oxidation of 2-Hydroxy Intermediate
A primary route involves oxidizing benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate ( ) to introduce the formyl group. The hydroxyl group at the 2-position is oxidized under mild conditions to avoid over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0–25°C is effective, achieving ~70% conversion based on analogous spirocyclic alcohol oxidations .
Reaction Conditions:
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Substrate: Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv)
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Oxidizing Agent: PCC (1.2 equiv)
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Solvent: Anhydrous DCM
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Temperature: 0°C to room temperature (20°C)
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Time: 6–12 hours
The aldehyde product is purified via silica gel chromatography, with the reaction monitored by TLC (Rf ~0.4 in ethyl acetate/hexane 1:3). This method avoids harsh conditions that could degrade the spirocyclic framework .
Formylation of 2-Oxo Precursor via Vilsmeier-Haack Reaction
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate ( ) serves as a key precursor for formylation. The Vilsmeier-Haack reaction introduces a formyl group at the α-position to the carbonyl. Reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic chloroiminium intermediate, which reacts with the enolizable ketone .
Procedure:
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Activation: POCl₃ (3.0 equiv) is added dropwise to DMF (3.0 equiv) in DCM at 0°C.
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Substrate Addition: Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) is introduced, and the mixture is stirred at 40°C for 8 hours.
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Quenching: The reaction is poured into ice-cold water, and the pH is adjusted to 7–8 with sodium bicarbonate.
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Isolation: The aldehyde is extracted with ethyl acetate and purified via distillation (60–65% yield) .
Spirocyclic Ring Construction with In Situ Formylation
A convergent approach assembles the spirocyclic skeleton while incorporating the formyl group. Starting from a bicyclic amine, tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate (), the 2-iodo derivative undergoes palladium-catalyzed carbonylation. Substituting the benzyl ester for tert-butyl at the final stage ensures compatibility with the reaction conditions.
Key Steps:
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Iodination: The spirocyclic amine is iodinated at the 2-position using N-iodosuccinimide (NIS) in acetonitrile.
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Carbonylation: Pd(PPh₃)₄ (5 mol%) catalyzes the reaction of the iodo compound with carbon monoxide (1 atm) in methanol at 80°C, yielding the formyl derivative.
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Ester Exchange: The tert-butyl group is cleaved with trifluoroacetic acid (TFA) and replaced with benzyl chloroformate (Cbz-Cl) in the presence of DMAP.
Reductive Amination of 2-Formyl Spirocyclic Intermediate
A less common method employs reductive amination to install the benzyl carbamate group after formylation. This route is advantageous when the aldehyde is sensitive to earlier-stage reactions.
Process Overview:
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Aldehyde Synthesis: 7-Azaspiro[3.5]nonane-2-carbaldehyde is prepared via oxidation or carbonylation.
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Reductive Amination: The aldehyde reacts with benzyl carbamate in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer), yielding the target compound (~50% yield) .
Comparative Analysis of Methods
Optimization Challenges and Solutions
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Aldehyde Stability: The formyl group is prone to oxidation and dimerization. Stabilizing measures include conducting reactions under inert atmospheres (N₂/Ar) and adding radical inhibitors like BHT.
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Stereochemical Control: Spirocyclic systems may exhibit atropisomerism. Chiral HPLC or kinetic resolution ensures enantiopurity .
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Ester Compatibility: The benzyl ester is stable under acidic and neutral conditions but may cleave under hydrogenolysis. Alternatives like PMB (para-methoxybenzyl) esters offer orthogonal protection .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl 2-carboxyl-7-azaspiro[3.5]nonane-7-carboxylate.
Reduction: Benzyl 2-hydroxymethyl-7-azaspiro[3.5]nonane-7-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features, which may influence biological activity.
Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the azaspiro framework can enhance activity against various bacterial strains. The incorporation of the benzyl group may further improve lipophilicity, aiding in membrane permeability and efficacy against pathogens .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies have indicated that azaspiro compounds can interact with neurotransmitter systems, potentially offering new avenues for the treatment of conditions such as depression and anxiety .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules.
Synthesis of Novel Compounds
The compound has been utilized as a starting material for synthesizing various biologically active molecules. Its reactivity allows for functional group transformations that can lead to the development of new pharmacophores . For example, it has been employed in the synthesis of other azaspiro derivatives that exhibit enhanced biological activities.
Reaction Mechanisms
The compound can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in synthetic organic chemistry. Its ability to form stable intermediates facilitates the synthesis of more complex structures .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the spirocyclic structure may interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
- Molecular Formula: C₁₄H₂₃NO₃ (MW: 253.34) .
- Key Differences : Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) protecting group.
- Stability : Requires storage at -20°C under inert conditions, suggesting higher sensitivity to hydrolysis compared to the benzyl analog .
- Applications : Widely used in peptide synthesis due to Boc’s compatibility with acidic deprotection conditions. Priced at €326.00/g, indicating active research demand .
(b) Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Molecular Formula: C₁₆H₁₉NO₃ (MW: 273.33) .
- Key Differences : Substitutes the formyl group with a ketone (-CO-).
- Applications : Highlighted for versatility in organic synthesis and medicinal chemistry, likely due to the ketone’s reactivity in nucleophilic additions or reductions .
- Storage : Stable at 2–8°C, reflecting moderate reactivity .
(c) tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate
- Molecular Formula : C₁₃H₂₀N₂O₂ (MW: 236.31) .
- Key Differences: Features a cyano (-CN) group, enhancing utility in click chemistry or as a nitrile precursor.
- Safety : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
(d) Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Structural and Functional Comparison Table
*Estimated based on structural similarity to .
Biological Activity
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which includes a benzyl group, a formyl group, and a carboxylate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula: CHN O
- Molecular Weight: 273.33 g/mol
- Structural Features: The presence of a nitrogen atom within the spirocyclic framework contributes to its reactivity and interaction with biological targets.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. Its unique structural characteristics allow it to exhibit significant binding affinity, which may lead to therapeutic effects.
Biological Activities
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Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The exact mechanism is under investigation, but it is believed that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.
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Anticancer Activity
- This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Comparative Analysis with Analog Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | Contains an amino group instead of a formyl group | Antimicrobial properties |
| Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Contains a hydroxymethyl group instead of a formyl | Moderate anticancer activity |
| Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | Contains cyano group | Potential binding affinity |
The formyl group in this compound is crucial for its distinct reactivity profiles and biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
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Study on Antimicrobial Efficacy
- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Evaluation of Anticancer Properties
- Research published in Cancer Research indicated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC values below 20 µM, suggesting a strong potential for further development as an anticancer agent.
Q & A
Basic Synthesis: What are the standard synthetic routes for Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 7-azaspiro[3.5]nonane precursor with benzyl chloroformate under basic conditions (e.g., NaH or K₂CO₃ in DMF/DCM). The formyl group is introduced through Vilsmeier-Haack formylation or oxidation of a hydroxymethyl intermediate using reagents like PCC .
Key steps :
- Protect the amine with benzyl chloroformate.
- Introduce the formyl group via controlled oxidation.
- Purify via column chromatography (hexane/EtOAc).
Advanced Synthesis: How can reaction yields be optimized for this spirocyclic compound?
Yield optimization requires precise control of:
- Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity .
- Temperature : Low temperatures (−10°C to 0°C) minimize side reactions during formylation.
- Catalysts : Use Lewis acids like ZnCl₂ to stabilize intermediates .
Example : A 72% yield was achieved using DMF at 0°C with stoichiometric benzyl chloroformate .
Basic Characterization: What analytical techniques confirm the structure and purity?
- NMR : 1H/13C NMR in CDCl₃ identifies spirocyclic protons (δ 3.5–4.5 ppm) and formyl resonance (δ 9.8–10.2 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak [M+H]+ at m/z 316.18 .
- HPLC : Purity >95% using a C18 column (MeCN/H₂O gradient) .
Advanced Characterization: How are complex NMR signals resolved for this compound?
For overlapping signals in the spirocyclic region (δ 1.5–3.0 ppm):
- Use 2D NMR (COSY, HSQC) to assign proton-proton correlations.
- Variable-temperature NMR (−40°C) reduces rotational broadening .
Example : HSQC confirmed coupling between the formyl proton and adjacent CH₂ groups .
Basic Reactivity: What reactions are feasible at the formyl group?
- Reduction : NaBH₄ or LiAlH₄ converts the formyl to a hydroxymethyl group.
- Condensation : React with hydrazines to form hydrazones for bioconjugation .
- Nucleophilic addition : Grignard reagents add to the carbonyl, forming secondary alcohols .
Advanced Reactivity: How to mitigate side reactions during functionalization?
- Byproduct analysis : Monitor via TLC or LC-MS for imine formation (common in hydrazine reactions).
- Protection strategies : Temporarily protect the formyl group as a dioxolane using ethylene glycol .
Example : Bromination at the spirocyclic position requires strict stoichiometry (1:1 Br₂) to avoid di-substitution .
Basic Biological Applications: How to assess in vitro activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence polarization.
- Cellular uptake : Radiolabel the benzyl group (³H or ¹⁴C) to track intracellular distribution .
Note : Use in vitro models (e.g., HEK293 cells) and confirm cytotoxicity via MTT assays .
Advanced Biological Applications: How to design SAR studies for this scaffold?
- Systematic substitution : Replace the benzyl group with aryl/heteroaryl variants (e.g., pyridyl, thienyl).
- Spiro-ring modification : Compare 7-azaspiro[3.5]nonane with 6-azaspiro[3.4] derivatives.
Data interpretation : Correlate logP (calculated via ChemDraw) with membrane permeability .
Handling & Safety: What are the storage and handling protocols?
- Storage : −20°C under argon; hygroscopic and light-sensitive.
- Decomposition risks : Thermal degradation releases CO and NOx; use fume hoods .
First aid : For skin contact, wash with 10% acetic acid to neutralize basic byproducts .
Data Contradictions: Why are literature reports on this compound limited?
- Discontinued status : indicates the compound is no longer commercially available, limiting recent studies .
- Structural complexity : Synthetic challenges lead to variability in reported yields (50–80%) .
Recommendation : Validate protocols with tert-butyl analogs (e.g., CAS 203661-69-2) as surrogates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
